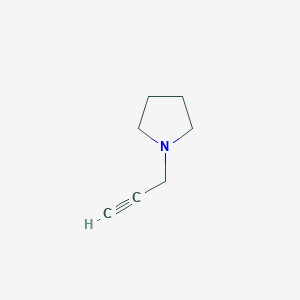
1-(Prop-2-yn-1-yl)pyrrolidin
Übersicht
Beschreibung
1-(Prop-2-yn-1-yl)pyrrolidine is an organic compound with the molecular formula C7H11N. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a propynyl group at the nitrogen atom .
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-yn-1-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Wirkmechanismus
Target of Action
It is known that this compound is used in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
1-(Prop-2-yn-1-yl)pyrrolidine is involved in various chemical reactions. For instance, it has been used in the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . It also acts as a photosensitizer in visible-light-induced oxidative formylation reactions . In these reactions, singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Its involvement in energy transfer and single electron transfer pathways suggests that it may influence redox reactions and other processes dependent on these mechanisms .
Result of Action
The molecular and cellular effects of 1-(Prop-2-yn-1-yl)pyrrolidine’s action depend on the specific reaction in which it is involved. For example, in the Sandmeyer reaction, it contributes to the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .
Action Environment
The action, efficacy, and stability of 1-(Prop-2-yn-1-yl)pyrrolidine can be influenced by various environmental factors. For instance, in the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers, indicating that light conditions could impact the reaction . Additionally, the compound’s stability may be affected by storage conditions, as it is recommended to be stored sealed in dry conditions at 2-8°C .
Biochemische Analyse
Biochemical Properties
1-(Prop-2-yn-1-yl)pyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as copper(I) iodide and triethylamine in N,N-dimethyl-formamide at elevated temperatures . These interactions suggest that 1-(Prop-2-yn-1-yl)pyrrolidine may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, the compound’s interaction with formic acid in water and acetonitrile indicates its potential involvement in redox reactions and other biochemical processes .
Cellular Effects
The effects of 1-(Prop-2-yn-1-yl)pyrrolidine on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by interacting with cellular proteins and enzymes. For instance, it has been reported to affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels
Molecular Mechanism
At the molecular level, 1-(Prop-2-yn-1-yl)pyrrolidine exerts its effects through various binding interactions with biomolecules. It has been found to bind to specific enzymes, potentially inhibiting or activating their activity . This compound’s ability to interact with enzymes such as copper(I) iodide and triethylamine suggests that it may influence enzymatic reactions by altering the enzyme’s conformation or catalytic activity . Additionally, 1-(Prop-2-yn-1-yl)pyrrolidine may affect gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Prop-2-yn-1-yl)pyrrolidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable when stored in sealed, dry conditions at temperatures between 2-8°C . Over time, 1-(Prop-2-yn-1-yl)pyrrolidine may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings are necessary to fully elucidate the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of 1-(Prop-2-yn-1-yl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular metabolism and enzyme activity . At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which 1-(Prop-2-yn-1-yl)pyrrolidine exerts its optimal biochemical effects without causing harm .
Metabolic Pathways
1-(Prop-2-yn-1-yl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound has been shown to undergo oxidation and reduction reactions, leading to the formation of different metabolites
Transport and Distribution
The transport and distribution of 1-(Prop-2-yn-1-yl)pyrrolidine within cells and tissues are critical for its biochemical activity. This compound is likely transported through specific cellular transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, 1-(Prop-2-yn-1-yl)pyrrolidine may accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 1-(Prop-2-yn-1-yl)pyrrolidine plays a significant role in its biochemical function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
1-(Prop-2-yn-1-yl)pyrrolidine can be synthesized through the reaction of pyrrolidine with propyne. The reaction typically involves heating pyrrolidine and propyne under suitable conditions to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Chemischer Reaktionen
1-(Prop-2-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-yn-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(Prop-2-yn-1-yl)pyrrolidine hydrochloride: This compound is a hydrochloride salt form of 1-(Prop-2-yn-1-yl)pyrrolidine and has similar chemical properties but different solubility and stability characteristics.
N-(Prop-2-yn-1-yl)pyridin-2-amine: This compound has a similar propynyl group but is attached to a pyridine ring instead of a pyrrolidine ring.
The uniqueness of 1-(Prop-2-yn-1-yl)pyrrolidine lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-prop-2-ynylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGUPWHFLZEPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305950 | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7223-42-9 | |
| Record name | 1-(2-Propynyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 172884 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7223-42-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
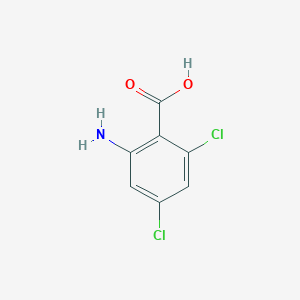
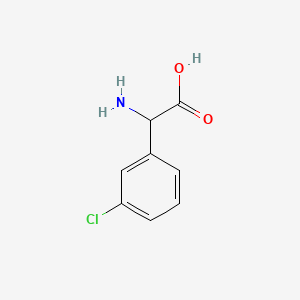
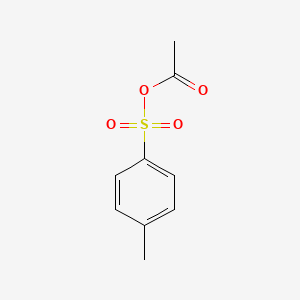
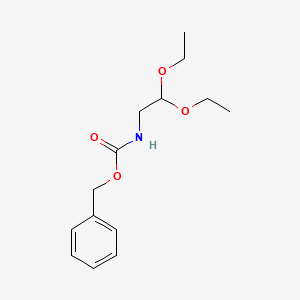
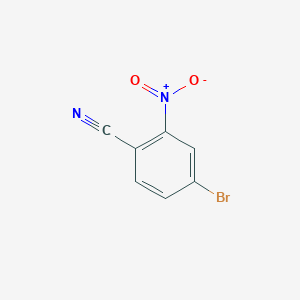
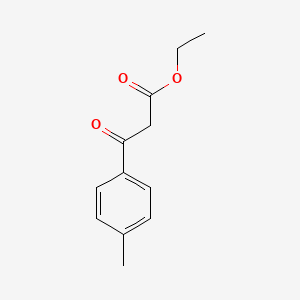
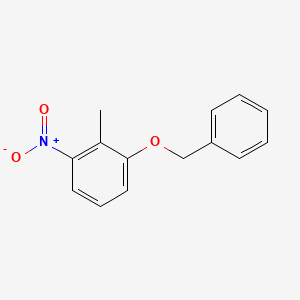
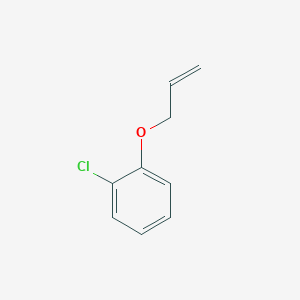
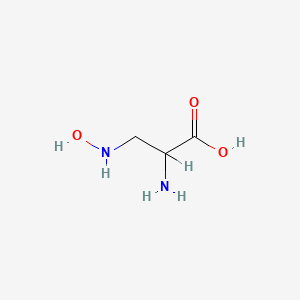
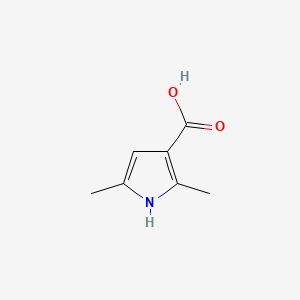
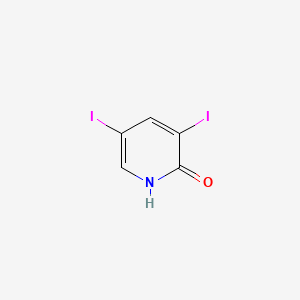
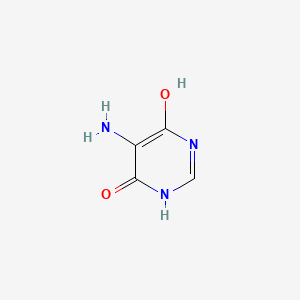
![[2-(Benzylamino)phenyl]methanol](/img/structure/B1267176.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)
